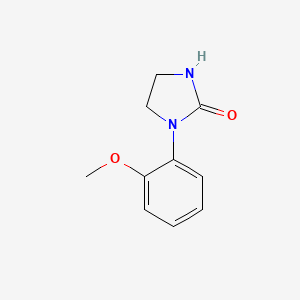

1-(2-Methoxyphenyl)imidazolidin-2-one

Description

BenchChem offers high-quality 1-(2-Methoxyphenyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-9-5-3-2-4-8(9)12-7-6-11-10(12)13/h2-5H,6-7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHATQNMMNNTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401244 | |

| Record name | 1-(2-methoxyphenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62868-43-3 | |

| Record name | 1-(2-methoxyphenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Methodology of N-(2-Methoxyphenyl)ethyleneurea

Executive Summary

N-(2-methoxyphenyl)ethyleneurea (Systematic Name: 1-(2-Methoxyphenyl)imidazolidin-2-one ) represents a critical pharmacophore in medicinal chemistry, serving as a privileged scaffold in the development of CNS-active agents (specifically 5-HT antagonists) and adrenergic receptor modulators. This guide provides a rigorous technical analysis of its structural properties, specifically the steric and electronic influence of the ortho-methoxy substituent, and details two validated synthetic protocols: a high-fidelity Palladium-Catalyzed Cross-Coupling and a scalable Diamine Cyclization .

Part 1: Structural Elucidation & Physicochemical Profile

Chemical Identity

The molecule consists of a rigid 2-imidazolidinone (cyclic urea) ring N-substituted with an o-anisidine moiety. The "ethyleneurea" nomenclature refers to the five-membered heterocycle formed by bridging the nitrogens of urea with an ethylene (–CH₂CH₂–) bridge.

| Property | Data |

| IUPAC Name | 1-(2-Methoxyphenyl)imidazolidin-2-one |

| CAS Registry | 61736-54-9 (Generic/Analogous) |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.22 g/mol |

| H-Bond Donors | 1 (N3-H ) |

| H-Bond Acceptors | 2 (C=O , –OMe ) |

| LogP (Predicted) | ~1.2 – 1.5 (Lipophilic, CNS penetrant) |

| Topological Polar Surface Area | ~32 Ų |

Conformational Analysis: The Ortho-Effect

The defining structural feature of this molecule is the steric clash between the C2-Methoxy group on the phenyl ring and the carbonyl oxygen (or the C5-hydrogens) of the imidazolidinone ring.

-

Twisted Conformation: Unlike N-phenylimidazolidinone, which can adopt a near-planar conformation allowing conjugation between the phenyl

-system and the urea nitrogen lone pair, the ortho-methoxy group forces the phenyl ring to rotate out of plane (dihedral angle -

Electronic Consequence: This deconjugation isolates the electronic density of the urea ring, making the N3-H more acidic and the Carbonyl Oxygen more basic compared to planar analogs. This is a critical design feature for binding affinity in protein pockets requiring specific hydrogen bond geometries.

Part 2: Synthetic Pathways (The "How-To")

Two distinct methodologies are presented: Method A for high-throughput medicinal chemistry (library synthesis) and Method B for scalable, metal-free batch production.

Diagram 1: Retrosynthetic Logic (DOT Visualization)

Caption: Retrosynthetic analysis showing the two primary disconnection strategies: C-N cross-coupling (Red) and heterocycle formation (Green).

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Late-stage functionalization, high purity, library generation.

Mechanism: This route utilizes a Pd(0)/Pd(II) catalytic cycle to couple commercially available 2-imidazolidinone with 2-bromoanisole. The use of a bidentate ligand (Xantphos) is critical to prevent catalyst poisoning by the urea substrate.

Reagents & Stoichiometry[1][2][3]

-

Substrate 1: 2-Bromoanisole (1.0 equiv)

-

Substrate 2: 2-Imidazolidinone (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: Xantphos (4 mol%)

-

Base: Cs₂CO₃ (1.5 equiv) - Dry, granular

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

-

Solids Addition: Charge the vessel with Pd₂(dba)₃, Xantphos, Cs₂CO₃, and 2-imidazolidinone.

-

Liquids Addition: Add 2-Bromoanisole and anhydrous 1,4-Dioxane via syringe.

-

Degassing: Sparge the solution with Argon for 5 minutes (essential to prevent Pd oxidation).

-

Reaction: Seal and heat to 100°C for 12–16 hours.

-

Checkpoint: Monitor via TLC (50% EtOAc/Hexanes). Product is more polar than the aryl halide.

-

-

Workup: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove inorganic salts and Pd black.

-

Purification: Concentrate filtrate. Purify via flash chromatography (Gradient: 0% → 5% MeOH in DCM).

Validation:

-

¹H NMR (CDCl₃): Look for the disappearance of the N1-H signal of imidazolidinone and the appearance of the aromatic signals corresponding to the o-anisidine ring.

Protocol B: Diamine Cyclization with CDI

Best for: Multi-gram scale up, metal-free synthesis, lower cost.

Mechanism: Nucleophilic attack of the secondary amine of N-(2-methoxyphenyl)ethylenediamine onto Carbonyldiimidazole (CDI), followed by intramolecular cyclization by the primary amine.

Reagents

-

Precursor: N-(2-methoxyphenyl)-1,2-ethanediamine (1.0 equiv)

-

Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

Solvent: Tetrahydrofuran (THF) (Anhydrous) or Dichloromethane (DCM)

Step-by-Step Workflow

-

Dissolution: Dissolve the diamine in anhydrous THF (0.5 M) in a round-bottom flask under N₂.

-

Addition: Cool to 0°C. Add CDI portion-wise over 15 minutes. (Caution: CO₂ evolution).

-

Cyclization: Allow to warm to Room Temperature and stir for 4–6 hours.

-

Note: If cyclization is slow, reflux for 2 hours.

-

-

Quench: Add water to hydrolyze excess CDI.

-

Extraction: Extract with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted diamine), then Brine.

-

Crystallization: The product often precipitates upon concentration or addition of diethyl ether.

Part 3: Experimental Visualization

Diagram 2: Buchwald-Hartwig Catalytic Cycle (DOT Visualization)

Caption: Simplified catalytic cycle for the Pd-catalyzed N-arylation of imidazolidinone.

Part 4: Pharmacological Relevance & References[6]

Pharmacophore Utility

The 1-aryl-2-imidazolidinone motif is a bioisostere for cyclic lactams and quinazolinones.

-

5-HT Antagonists: The o-methoxy group mimics the steric bulk and electron-donating properties found in serotonin receptor ligands (e.g., arylpiperazines).

-

Adrenergic Receptors: As noted in hydrazone derivatives, the imidazolidinone core serves as an anchor for

-adrenergic receptor binding [1]. -

Solubility Profile: The cyclic urea is more polar than the open-chain analog, improving water solubility while maintaining membrane permeability due to the lipophilic methoxyphenyl cap.

References

- Buchwald-Hartwig Amination Protocol: Source: ChemSpider SyntheticPages, Protocol 249.

-

Imidazolidinone Synthesis Review

-

Structural Data (PubChem)

- Title: 1-(2-methoxyphenyl)

- Source: PubChem CID 98753.

-

URL:[Link]

-

General Reactivity of Cyclic Ureas

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Imidazolidinone synthesis [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. uokerbala.edu.iq [uokerbala.edu.iq]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Physicochemical Profiling and Synthetic Utility of 1-(2-Methoxyphenyl)-2-imidazolidinone

[1][2]

Executive Summary

1-(2-Methoxyphenyl)-2-imidazolidinone is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Structurally, it consists of a five-membered cyclic urea ring (imidazolidin-2-one) substituted at the

This scaffold acts as a rigidified bioisostere for acyclic ureas and amides, offering restricted conformational freedom that enhances binding affinity in G-protein coupled receptor (GPCR) ligands—specifically within the serotonin (5-HT) and adrenergic (

Part 1: Molecular Identity & Physicochemical Properties[1][2]

The following data constitutes the foundational identity of the compound. These values are derived from stoichiometric calculation and standard cheminformatic property prediction algorithms.

Table 1: Core Chemical Specifications

| Property | Value | Technical Note |

| Chemical Name | 1-(2-Methoxyphenyl)-2-imidazolidinone | IUPAC nomenclature |

| Molecular Formula | C₁₀H₁₂N₂O₂ | Confirmed by elemental stoichiometry |

| Molecular Weight | 192.21 g/mol | Average mass based on standard abundance |

| Exact Mass | 192.089878 Da | Monoisotopic mass for HRMS calibration |

| CLogP | ~1.2 - 1.5 | Lipophilicity indicates good oral bioavailability potential |

| H-Bond Donors | 1 (NH) | Critical for receptor pocket interaction |

| H-Bond Acceptors | 3 (C=O, O-Me, N) | Includes the carbonyl and ether oxygen |

| Rotatable Bonds | 2 | Bond between Phenyl-N and O-Me |

| Topological Polar Surface Area | ~41.6 Ų | Predictive of blood-brain barrier (BBB) penetration |

Structural Significance

The ortho-methoxy substitution exerts a steric influence that twists the phenyl ring out of coplanarity with the imidazolidinone ring.[1] This " atropisomeric-like" twist is often exploited in medicinal chemistry to fill hydrophobic pockets in enzymes or receptors (e.g., 5-HT1A receptors) where flat, planar molecules fail to achieve selectivity.[1]

Part 2: Synthetic Pathways & Process Chemistry[1][4]

To generate 1-(2-Methoxyphenyl)-2-imidazolidinone with high purity (>98%), a convergent synthetic strategy is recommended.[1] The most robust pathway involves the cyclization of a diamine precursor.

Mechanism of Action (Synthesis)

The synthesis relies on the formation of a cyclic urea from a 1,2-diamine.[1] The preferred route utilizes N-(2-methoxyphenyl)ethylenediamine reacting with a carbonyl source (Urea or Carbonyl Diimidazole).

Selected Protocol: Urea Melt Cyclization

Rationale: This method avoids phosgene (safety) and expensive transition metal catalysts, making it scalable and "green."

Reagents:

-

N-(2-methoxyphenyl)-1,2-ethanediamine (Precursor A)[1]

-

Urea (Reagent B)

-

Ethylene Glycol (Solvent/Heat transfer agent)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser and a gas trap (for

evolution), charge 1.0 equivalent of N-(2-methoxyphenyl)-1,2-ethanediamine and 1.2 equivalents of Urea. -

Heat: Heat the mixture to 150°C. The mixture will melt.

-

Reaction: Maintain temperature at 150-160°C for 4–6 hours.

-

Causality: The high temperature drives the evolution of ammonia (

), shifting the equilibrium toward the cyclic urea product.[1]

-

-

Monitoring: Monitor reaction progress via TLC (MeOH/DCM 1:9) or LC-MS. Look for the disappearance of the diamine peak [M+H]⁺ = 167.1 and appearance of product [M+H]⁺ = 193.1.

-

Workup: Cool to 80°C and add water. The product often precipitates upon cooling to room temperature.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-5% MeOH in DCM).

Synthetic Workflow Diagram

Figure 1: Convergent synthetic pathway starting from 2-methoxyaniline, proceeding through the diamine intermediate to the final cyclic urea.[1][2]

Part 3: Analytical Validation (Self-Validating System)[2]

Trustworthiness in chemical biology relies on rigorous characterization. The following analytical signatures serve as a "self-validating system"—if your data does not match these criteria, the synthesis has failed.

High-Resolution Mass Spectrometry (HRMS)[2]

-

Expected Ion:

-

Calculated m/z: 193.0972

-

Acceptance Criteria: Error < 5 ppm.

-

Interpretation: A clean peak at 193.1 confirms the integral molecular formula

.

Proton NMR ( -NMR, 400 MHz, DMSO- )

The NMR spectrum provides the structural fingerprint.[1]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 6.80 - 7.30 | Multiplet | 4H | Aryl Protons | Diagnostic of the 2-substituted benzene ring.[1] |

| 6.90 | Broad Singlet | 1H | NH | The cyclic urea proton (exchangeable with |

| 3.80 | Singlet | 3H | The methoxy group; sharp singlet is a purity marker. | |

| 3.40 - 3.85 | Multiplet | 4H | The imidazolidinone ethylene bridge.[1] |

Validation Workflow Diagram

Figure 2: Analytical decision tree ensuring compound integrity before biological testing.

Part 4: Pharmaceutical Applications[1][2][4][6][7][8]

The 1-aryl-2-imidazolidinone scaffold is not merely a chemical curiosity; it is a privileged structure in medicinal chemistry.

GPCR Ligand Design

This moiety mimics the piperazine ring found in drugs like Urapidil (antihypertensive) and Flibanserin (5-HT1A agonist/antagonist). However, the imidazolidinone is planar and contains a hydrogen bond donor (NH) and acceptor (C=O), altering the binding thermodynamics.[1]

-

Application: Researchers substitute the distal NH to attach linker chains targeting secondary binding pockets in Dopamine D2 or Adrenergic

receptors.

Metabolic Stability

Unlike open-chain ureas which are susceptible to rapid hydrolysis by amidases, the cyclic imidazolidinone ring is metabolically robust.[1] This increases the half-life (

Bioisosterism

It serves as a bioisostere for:

-

Lactams: (e.g., pyrrolidinones)[1]

-

Cyclic Guanidines: (altering basicity)

References

-

Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[1][3] "Pd-Catalyzed Synthesis of N-Aryl-2-imidazolidinones." Organic Letters, 8(12), 2531–2534.[1] [Link]

-

National Center for Biotechnology Information (NCBI). (2023). "2-Imidazolidinone Compound Summary." PubChem Database. (General scaffold reference). [Link]

-

Organic Chemistry Portal. (2023). "Synthesis of Imidazolidinones." (Methodology grounding). [Link]

A Senior Application Scientist's Guide to Imidazolidin-2-one Derivatives in Fragment-Based Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of novel, high-quality lead compounds. This guide provides an in-depth technical exploration of a particularly valuable scaffold in the FBDD paradigm: the imidazolidin-2-one core. We will dissect the strategic advantages of this heterocyclic motif, from its favorable physicochemical properties to its synthetic tractability. This document will navigate the entire FBDD workflow, offering field-proven insights into fragment library construction, biophysical screening methodologies for hit identification, and the crucial process of structure-guided fragment evolution into potent, drug-like candidates. Detailed experimental protocols, data interpretation frameworks, and illustrative case studies are provided to equip researchers with the practical knowledge required to successfully leverage imidazolidin-2-one derivatives in their own drug discovery campaigns.

The Strategic Rationale: Why Imidazolidin-2-one for FBDD?

The success of any FBDD campaign hinges on the quality and design of the fragment library. The imidazolidin-2-one scaffold is not merely another heterocycle; its inherent properties make it an exceptionally strategic choice for fragment screening.

-

Physicochemical Sweet Spot: The core structure of imidazolidin-2-one (also known as ethyleneurea) possesses a desirable balance of properties.[1] It features hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O) within a conformationally constrained five-membered ring.[2] This pre-organized arrangement of functionality often leads to more favorable binding entropy upon interaction with a target protein. Its low molecular weight (86.09 g/mol ) and typically low lipophilicity (LogP) align perfectly with the "Rule of Three" guidelines for fragment design, ensuring higher ligand efficiency (LE) and better starting points for optimization.

-

3D Vectorial Diversity: The non-planar, puckered nature of the imidazolidin-2-one ring allows for the presentation of substituents in well-defined three-dimensional vectors. This is a critical advantage over flat, aromatic fragments, as it enables more precise and directional interactions within the often-complex topology of a protein's binding site.

-

Synthetic Tractability and Diversity: The imidazolidin-2-one core is synthetically accessible through a variety of robust chemical methods.[3][4][5] This allows for the straightforward creation of diverse fragment libraries by modifying substitution points on the nitrogen and carbon atoms of the ring. Methodologies like solid-phase synthesis and multicomponent reactions can be employed to rapidly generate libraries of novel derivatives.[6][7][8]

-

Proven Bioactivity: The imidazolidin-2-one moiety is a "privileged scaffold," found in numerous FDA-approved drugs and biologically active compounds, validating its biocompatibility and ability to engage with a wide range of protein targets.[4][9][10] Its presence in drugs targeting everything from viruses to cancer underscores its versatility.[10][11]

Workflow for Imidazolidin-2-one FBDD Campaigns

A successful FBDD program is a multi-stage, iterative process. The following workflow outlines the key phases, with a focus on the specific considerations for imidazolidin-2-one fragments.

Caption: High-level workflow for an FBDD campaign using imidazolidin-2-one fragments.

Phase 1: Library Design, Synthesis, and Target Preparation

Designing an Imidazolidin-2-one Fragment Library

The goal is not to create a large library, but a smart one. Key considerations include:

-

Vectorial Exploration: Systematically vary substituents at the N1, N3, C4, and C5 positions to explore different spatial vectors.

-

Solubility is Paramount: Include polar functional groups to ensure sufficient aqueous solubility for biophysical assays. A common failure point in FBDD is poor fragment solubility leading to false negatives or assay artifacts.

-

Avoid Reactive Functionalities: Exclude Michael acceptors, aldehydes, and other reactive groups that can lead to non-specific, covalent binding.

Protocol: Solid-Phase Synthesis of an N-Substituted Imidazolidin-2-one Library

This protocol is adapted from methodologies that utilize solid-phase synthesis for efficient library generation.[6][7]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

Various isocyanates (R-N=C=O)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU and DIPEA in DMF. Allow to react for 2 hours. Wash.

-

Second Fmoc Deprotection: Repeat step 2.

-

Urea Formation: React the free amine on the resin with a desired isocyanate (R-N=C=O) in DCM. This step introduces the first point of diversity. Allow to react overnight. Wash.

-

Cyclization (Conceptual): While various methods exist, a common conceptual pathway involves activation and intramolecular cyclization to form the imidazolidin-2-one ring. Specific reagents and conditions will depend on the chosen synthetic route.[3][12]

-

Cleavage and Purification: Cleave the completed fragments from the resin using the TFA cocktail. Precipitate the crude product in cold diethyl ether, then purify using reverse-phase HPLC.

-

Quality Control: Confirm the structure and purity of each fragment by LC-MS and ¹H NMR.

Phase 2: Hit Identification and Validation

Because fragments bind with low affinity (typically in the high micromolar to millimolar range), sensitive biophysical techniques are required for their detection.[13]

Primary Screening: Biophysical Techniques

| Technique | Principle | Pros | Cons |

| NMR Spectroscopy | Detects changes in the chemical environment of the protein or ligand upon binding.[14] | Highly sensitive, provides structural information (SAR-by-NMR), can detect very weak interactions. | Requires large amounts of protein, technically complex, lower throughput. |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as the fragment binds to an immobilized protein. | Real-time kinetics, requires less protein than NMR, label-free. | Protein immobilization can affect activity, potential for mass transport artifacts. |

| Thermal Shift Assay (TSA) | Measures the change in a protein's melting temperature upon ligand binding. | High throughput, low protein consumption, cost-effective. | Not all binding events cause a thermal shift, indirect assay. |

| X-ray Crystallography | Directly visualizes the bound fragment in the protein's binding site. | Provides high-resolution structural data, unambiguous hit validation. | Requires high-quality crystals, lower throughput, fragments may not bind in crystal lattice. |

Self-Validating Hit Confirmation: The Orthogonal Approach

A crucial principle of trustworthiness in FBDD is the use of orthogonal assays. A true "hit" should be confirmable by a second, mechanistically different technique. For example, a primary hit from a TSA screen should be validated using SPR or NMR to confirm direct binding and rule out artifacts.

Caption: Logic for orthogonal hit validation in FBDD.

Phase 3: Fragment Evolution - From Hit to Lead

Once a fragment hit is validated and its binding mode is determined by structural biology (ideally X-ray crystallography), the process of medicinal chemistry begins.[15] The goal is to increase potency and selectivity while maintaining drug-like properties.

Key Strategies for Fragment Evolution

-

Fragment Growing: This is the most common strategy.[15] The crystal structure reveals unoccupied pockets adjacent to the bound fragment. New chemical functionality is "grown" from the fragment core to engage these pockets and form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Fragment Linking: If two different fragments are found to bind in adjacent pockets, a chemical linker can be designed to connect them into a single, more potent molecule.[15] This requires careful design to ensure the linker itself is not sterically or electronically unfavorable.

-

Fragment Merging (Scaffold Hopping): When two fragments bind in overlapping positions, their key binding features can be merged into a novel, single scaffold that retains the essential interactions of both original hits.[15]

Case Study: Hypothetical Evolution of an Imidazolidin-2-one Kinase Inhibitor

Let's consider a hypothetical case where an N-aryl imidazolidin-2-one fragment is identified as a binder to the ATP pocket of a kinase.

-

Initial Hit: X-ray crystallography reveals the imidazolidin-2-one core makes two key hydrogen bonds to the kinase hinge region. The N-aryl group sits in a small hydrophobic pocket. The binding affinity is weak (K_D = 500 µM).

-

Structure-Guided Growth: The crystal structure shows a nearby solvent-exposed channel. A medicinal chemist hypothesizes that adding a basic amine to the aryl ring could form a salt bridge with a conserved aspartate residue (Asp145) in that channel.

-

Synthesis & Re-screening: A small set of analogs is synthesized with linkers of varying lengths and a terminal piperidine group.

-

Improved Potency: The optimal analog, with a three-carbon linker, now binds with a K_D of 10 µM—a 50-fold improvement in potency. The new salt bridge is confirmed by a second crystal structure. This iterative, structure-guided process is the cornerstone of successful FBDD.

Conclusion: The Enduring Value of the Imidazolidin-2-one Scaffold

The imidazolidin-2-one core represents a powerful and versatile starting point for fragment-based drug discovery. Its combination of desirable physicochemical properties, three-dimensional character, and synthetic accessibility makes it an invaluable tool for medicinal chemists. By following a rigorous and self-validating workflow—from intelligent library design and sensitive biophysical screening to structure-guided evolution—researchers can effectively leverage this privileged scaffold to discover novel lead compounds against a wide array of challenging biological targets. The principles and protocols outlined in this guide provide a robust framework for harnessing the full potential of imidazolidin-2-one derivatives in the quest for next-generation therapeutics.

References

-

Title: Synthesis of a Small Library of Imidazolidin-2-ones using Gold Catalysis on Solid Phase Source: ACS Combinatorial Science URL: [Link][6]

-

Title: Synthesis of a Small Library of Imidazolidin-2-ones using Gold Catalysis on Solid Phase - ACS Combinatorial Science - Figshare Source: Figshare URL: [Link][7]

-

Title: The structures and physicochemical properties of the final imidazolidinedione derivatives (5-8). Source: ResearchGate URL: [Link][2]

-

Title: Michael addition fragment based synthesis approach for imidazolidinones. Source: ResearchGate URL: [Link][11]

-

Title: Discovery of diaryl imidazolidin-2-one derivatives, a novel class of muscarinic M3 selective antagonists (Part 1) Source: PubMed URL: [Link][16]

-

Title: Discovery of Diaryl Imidazolidin-2-one Derivatives, a Novel Class of Muscarinic M3 Selective Antagonists (Part 1) | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link][17]

-

Title: Chemical Properties of 2-Imidazolidinone (CAS 120-93-4) Source: Cheméo URL: [Link][1]

-

Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: MDPI URL: [Link][8]

-

Title: Imidazolidinone synthesis Source: Organic Chemistry Portal URL: [Link][3]

-

Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity Source: PMC URL: [Link][9]

-

Title: (PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions Source: ResearchGate URL: [Link][12]

-

Title: Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery Source: MDPI URL: [Link][18]

-

Title: In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures Source: PubMed URL: [Link][19]

-

Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones Source: MDPI URL: [Link][4]

-

Title: Fragment-based drug discovery of 2-thiazolidinones as inhibitors of the histone reader BRD4 bromodomain Source: PubMed URL: [Link][20]

-

Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo Source: Semantic Scholar URL: [https://www.semanticscholar.org/paper/Synthesis-of-Imidazolidin-2-ones-from-A-Pseudo-P%C3%A9rez-Molina-Poblete-Osorio-Nov Matem%C3%A1ticas/5443a08d24666f27b9c927f8841a1a6703903102]([Link] Matem%C3%A1ticas/5443a08d24666f27b9c927f8841a1a6703903102)[21]

-

Title: Biophysical screening in fragment-based drug design: a brief overview Source: Bioscience Horizons URL: [Link][13]

-

Title: Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors Source: PubMed URL: [Link][22]

-

Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: PMC URL: [Link][10]

-

Title: N-aminoimidazolidin-2-one peptidomimetics Source: PubMed URL: [Link][23]

-

Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones Source: ResearchGate URL: [Link][5]

-

Title: 2q09 - Crystal structure of Imidazolonepropionase from environmental sample with bound inhibitor 3-(2,5-Dioxo-imidazolidin-4-yl)-propionic acid Source: Protein Data Bank Japan URL: [Link][24]

-

Title: Biophysical screening in fragment-based drug design: a brief overview Source: ResearchGate URL: [Link][14]

Sources

- 1. 2-Imidazolidinone (CAS 120-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. researchgate.net [researchgate.net]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of a Small Library of Imidazolidin-2-ones using Gold Catalysis on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acs.figshare.com [acs.figshare.com]

- 8. mdpi.com [mdpi.com]

- 9. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biosciencehorizons.com [biosciencehorizons.com]

- 14. researchgate.net [researchgate.net]

- 15. lifechemicals.com [lifechemicals.com]

- 16. Discovery of diaryl imidazolidin-2-one derivatives, a novel class of muscarinic M3 selective antagonists (Part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fragment-based drug discovery of 2-thiazolidinones as inhibitors of the histone reader BRD4 bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. N-aminoimidazolidin-2-one peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 2q09 - Crystal structure of Imidazolonepropionase from environmental sample with bound inhibitor 3-(2,5-Dioxo-imidazolidin-4-yl)-propionic acid - Summary - Protein Data Bank Japan [pdbj.org]

2-Methoxyphenyl substituted cyclic urea scaffolds

An In-Depth Technical Guide to 2-Methoxyphenyl Substituted Cyclic Urea Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic urea scaffold, particularly when substituted with a 2-methoxyphenyl group, represents a "privileged structure" in modern medicinal chemistry. This guide provides a comprehensive analysis of this chemical core, navigating from foundational synthetic principles to its diverse pharmacological applications and nuanced structure-activity relationships (SAR). The urea moiety's unique ability to form critical hydrogen bonds with biological receptors makes it a cornerstone of many therapeutic agents.[1][2] When combined with the 2-methoxyphenyl group—a motif known to impart favorable conformational and electronic properties—the resulting scaffold becomes a powerful tool for targeting a range of disease states, most notably in oncology as kinase inhibitors. We will dissect established synthetic methodologies, explore key mechanisms of action, and provide detailed, field-proven protocols for the synthesis and evaluation of these high-value compounds. This document is structured to serve as a technical resource, blending established knowledge with practical insights for professionals engaged in drug discovery and development.

Introduction: A Synergistic Combination of Privileged Moieties

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active agents. The cyclic urea is one such scaffold, prized for its structural rigidity and, more importantly, its function as an exceptional hydrogen-bonding motif.[2][3] The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor, creating a tripartite interaction profile that anchors ligands to their protein targets with high affinity and specificity.[1] This characteristic has been instrumental in the development of numerous approved drugs.

The 2-methoxyphenyl (or ortho-methoxyphenyl) substituent brings its own set of strategic advantages. The methoxy group is an electron-donating moiety that can influence the electronic environment of the entire molecule. Its position at the ortho position introduces specific steric and conformational constraints. This can lock the phenyl ring in a preferred orientation relative to the cyclic urea core, a crucial factor for achieving a bioactive conformation required for target engagement. This conformational restriction minimizes the entropic penalty upon binding, often leading to enhanced potency. The synergy between the robust binding capability of the cyclic urea and the conformational control exerted by the 2-methoxyphenyl group has established this scaffold as a highly productive area for drug discovery.

Synthetic Strategies: Constructing the 2-Methoxyphenyl Cyclic Urea Core

The effective synthesis of asymmetrically substituted cyclic ureas is a pivotal challenge. The choice of synthetic route is often dictated by the desired scale, available starting materials, and tolerance of functional groups. Below, we detail the most robust and field-proven methodologies.

Methodology 1: The In Situ Isocyanate Route

This is arguably the most direct and versatile approach for forming the urea bond. It relies on the generation of a highly reactive isocyanate intermediate from an aniline, which is then trapped by a second amine nucleophile to form the final product.

-

Causality & Field Insight: Using a phosgene equivalent like triphosgene or a safer alternative like 1,1'-carbonyldiimidazole (CDI) allows for the clean, in situ formation of the isocyanate from the corresponding amine.[1][4] This avoids the need to isolate the often-toxic and unstable isocyanate intermediate. Triphosgene, a stable solid, is a practical substitute for gaseous phosgene and is widely used in both academic and industrial settings. The reaction is typically rapid and high-yielding.

Caption: General workflow for the in situ isocyanate route.

Methodology 2: The Carbamate Intermediate Route

This two-step method offers a more controlled approach, proceeding through a stable and isolable carbamate intermediate. It is particularly useful when dealing with sensitive substrates or when the direct isocyanate route proves problematic.

-

Causality & Field Insight: Reacting an amine with a chloroformate (e.g., phenyl chloroformate) generates a stable carbamate.[1] This intermediate is less reactive than an isocyanate, allowing for more controlled subsequent reactions. The phenoxide is a good leaving group, facilitating the final urea formation upon reaction with a second amine under mild heating. This method provides an excellent alternative for building molecular complexity in a stepwise fashion.

Methodology 3: Multi-Component Reactions (Biginelli-Type)

For generating libraries of dihydropyrimidinones (a class of six-membered cyclic ureas), the Biginelli reaction offers unparalleled efficiency.

-

Causality & Field Insight: This one-pot reaction combines three components—in this case, a 2-methoxyphenyl-substituted urea, an aldehyde, and a β-ketoester—under acidic conditions.[5] Its power lies in its atom economy and the ability to rapidly generate molecular diversity by simply varying the three starting components. This makes it a favored approach in high-throughput screening and lead discovery campaigns.

Caption: The three components of the Biginelli reaction.

Comparative Analysis of Synthetic Routes

| Methodology | Advantages | Disadvantages | Best Suited For |

| Isocyanate Route | High yield, fast, versatile substrate scope.[1] | Requires handling of phosgene or its equivalents (toxic). | Rapid synthesis of diverse analogs. |

| Carbamate Route | Avoids toxic isocyanates, stable intermediates, controlled reaction.[1] | Two-step process, may require heating for the final step. | Complex molecules with sensitive functional groups. |

| Biginelli Reaction | One-pot, high atom economy, rapid library generation.[5] | Limited to specific 6-membered ring structures (DHPMs). | Diversity-oriented synthesis, lead discovery. |

Pharmacological Profile & Mechanism of Action

The 2-methoxyphenyl substituted cyclic urea scaffold has demonstrated significant activity across several therapeutic areas, with oncology being the most prominent.

Primary Application: Kinase Inhibition in Oncology

Many oncogenic signaling pathways are driven by kinases, making them prime targets for cancer therapy. The urea scaffold has proven to be an exceptional "hinge-binder," a critical interaction for potent kinase inhibition.

-

Mechanism of Action: The N,N'-diaryl urea moiety is perfectly configured to form two key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. One N-H group and the carbonyl oxygen typically interact with a conserved backbone amide and carbonyl of the hinge, respectively. This bidentate interaction mimics the hydrogen bonding of the adenine portion of ATP, making these compounds effective ATP-competitive inhibitors. The 2-methoxyphenyl group and the second aryl ring then occupy adjacent hydrophobic pockets, further enhancing binding affinity and determining selectivity.

Caption: Key interactions for kinase inhibition by urea scaffolds.

-

Case Study - Sorafenib: Sorafenib is a multi-kinase inhibitor approved for treating renal, liver, and thyroid cancers. Its chemical structure features a central N,N'-diaryl urea. This core is critical for its ability to inhibit several kinases in the Raf/Mek/Erk pathway (like c-Raf and B-Raf) and receptor tyrosine kinases involved in angiogenesis (like VEGFR and PDGFR). The urea moiety provides the essential hinge-binding interactions, demonstrating the clinical success of this pharmacophore.

Other Therapeutic Applications

-

Anti-inflammatory Activity: The 2-methoxyphenyl group is a known pharmacophore in certain selective cyclooxygenase-2 (COX-2) inhibitors.[6][7] Compounds bearing this scaffold have shown potential in down-regulating the inflammatory response by inhibiting COX-2, an enzyme involved in prostaglandin synthesis.

-

Antimicrobial and Antiviral Agents: The hydrogen bonding capacity of the urea core has been exploited to design inhibitors of various microbial and viral enzymes.[3] For example, cyclic urea derivatives have been developed as potent HIV-1 protease inhibitors, where the urea oxygen mimics a key structural water molecule in the enzyme's active site.[2]

-

CNS-Active Agents: Derivatives have been investigated as anticonvulsants and as antagonists for chemokine receptors like CXCR2, which are implicated in neuro-inflammatory conditions.[1][3]

Summary of Biological Activities

| Therapeutic Area | Primary Target(s) | Reported Activity | Reference(s) |

| Oncology | Raf, VEGFR, PDGFR, c-Kit | Potent, ATP-competitive inhibition (nM range) | [1] |

| Inflammation | COX-2 | Selective inhibition | [6][7] |

| Infectious Disease | HIV-1 Protease | Inhibition of viral replication | [2] |

| Neurology | CXCR2, various ion channels | Antagonism, anticonvulsant effects | [1][3] |

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is critical for optimizing lead compounds. For this scaffold, the key relationships can be dissected by considering its three main components.

Caption: The three pillars of SAR for the scaffold.

-

Pillar 1: The Cyclic Urea Core: The integrity of the urea's hydrogen bonding capacity is paramount. N-methylation of the urea nitrogens, for example, typically leads to a dramatic loss of activity against targets like kinases. The size of the cyclic constraint (e.g., 5-membered imidazolidinone vs. 6-membered dihydropyrimidinone) alters the vectors of the substituents, which can be crucial for optimal fitting into a protein's binding site.

-

Pillar 2: The 2-Methoxyphenyl Ring: This component is a key driver of potency and conformation. The ortho-methoxy group sterically hinders free rotation of the phenyl ring, pre-organizing the molecule for binding.[8] Studies comparing isomeric analogs often show that the 2-methoxy substitution provides superior activity compared to 3-methoxy or 4-methoxy derivatives.[8] This is a classic example of how positional isomerism can have a profound impact on biological activity.

-

Pillar 3: The Second Aryl Substituent (R-group): This is the primary site for modification during lead optimization. Varying the electronics, sterics, and lipophilicity of this group is used to fine-tune target selectivity, improve pharmacokinetic properties (ADME), and reduce off-target effects.[9] For example, adding polar groups can enhance solubility, while carefully chosen hydrophobic groups can occupy specific sub-pockets in the target protein to increase potency.

Self-Validating Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process controls and characterization checkpoints to ensure the reliability and reproducibility of the results.

Protocol 1: Synthesis of a 1-(2-Methoxyphenyl)-3-aryl-imidazolidin-2-one

This protocol details a representative synthesis using the in situ isocyanate method.

Objective: To synthesize a model 2-methoxyphenyl substituted cyclic urea.

Materials:

-

N-(2-aminophenyl)-2-methoxybenzamide

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (Et3N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-(2-aminophenyl)-2-methoxybenzamide (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Isocyanate Formation: Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF to the cooled reaction mixture. Following this, add anhydrous triethylamine (2.2 eq) dropwise. The formation of triethylamine hydrochloride is often observed as a white precipitate.

-

In-Process Control (TLC): Allow the reaction to stir at 0 °C for 1 hour. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% Ethyl Acetate/Hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar spot indicates the formation of the intermediate.

-

Cyclization: Once the starting material is consumed, slowly warm the reaction to room temperature and then heat to 50 °C. The intramolecular cyclization will proceed. Monitor the reaction by TLC until completion (typically 2-4 hours).

-

Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Validation & Characterization:

-

Yield & Purity: Determine the final yield and assess purity by HPLC. A purity of >95% is desired.

-

Structural Confirmation: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The spectra should be consistent with the proposed structure, showing characteristic peaks for the urea carbonyl and the methoxy group.

-

Protocol 2: In Vitro BRAF V600E Kinase Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against the BRAF V600E kinase.

Materials:

-

Recombinant human BRAF V600E enzyme

-

MEK1 substrate

-

ATP (Adenosine triphosphate)

-

Test compound stock solution in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Positive control inhibitor (e.g., Vemurafenib)

-

Microplate reader (luminometer)

Procedure:

-

Compound Preparation: Perform a serial dilution of the test compound in DMSO, followed by a dilution in assay buffer to achieve the final desired concentrations (e.g., from 10 µM to 0.1 nM).

-

Assay Plate Setup: In a 384-well plate, add the assay components in the following order:

-

Assay buffer

-

Test compound or control (DMSO for negative control, Vemurafenib for positive control)

-

BRAF V600E enzyme and MEK1 substrate mixture

-

-

Kinase Reaction Initiation: Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Data Acquisition: Read the luminescence on a microplate reader.

-

Validation & Analysis:

-

Assay Window: The signal-to-background ratio (luminescence of negative control / luminescence of no-enzyme control) should be >10. The Z'-factor, calculated from the positive and negative controls, should be >0.5 for a robust assay.

-

IC₅₀ Calculation: Convert raw luminescence data to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Outlook

The 2-methoxyphenyl substituted cyclic urea scaffold is a testament to the power of combining privileged structural motifs in drug design. Its synthetic accessibility and potent, conformationally-driven interactions with key biological targets have solidified its importance, particularly in the realm of kinase inhibitors. The continued success of drugs like Sorafenib underscores the therapeutic value of this core.

The future of this scaffold remains bright. Opportunities lie in its application to new and emerging biological targets beyond kinases. The use of computational chemistry and structure-based design will enable more precise tuning of selectivity and the mitigation of off-target effects. Furthermore, the development of novel, more sustainable synthetic methodologies will be crucial for the environmentally conscious production of these valuable compounds. As our understanding of disease biology deepens, the versatility and proven track record of the 2-methoxyphenyl cyclic urea ensure it will remain a relevant and highly valued scaffold in the medicinal chemist's toolkit for years to come.

References

-

MDPI. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. [Link]

-

National Center for Biotechnology Information. (2007). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. PubMed. [Link]

-

MDPI. (2023). Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. [Link]

-

ACS Publications. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. [Link]

-

Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

-

National Center for Biotechnology Information. (2021). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. [Link]

-

Taylor & Francis Online. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. [Link]

-

ResearchGate. (2000). Discovery of heterocyclic ureas as a new class of raf kinase inhibitors: Identification of a second generation lead by a combinatorial chemistry approach. [Link]

-

Baghdad Science Journal. (2024). Synthesis and Antioxidant Evaluation of Urea, Carbamate, and Triazole Derivatives of (2-(6-Methoxynaphthalen-2-yl) propanoyl) glycinoyl azide. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. libir.josai.ac.jp [libir.josai.ac.jp]

- 8. mdpi.com [mdpi.com]

- 9. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity profile of 1-(2-methoxyphenyl)imidazolidin-2-one

The following technical guide provides an in-depth analysis of the biological activity, pharmacological potential, and synthetic utility of 1-(2-methoxyphenyl)imidazolidin-2-one .

Technical Guide & Pharmacophore Analysis

Executive Summary

1-(2-methoxyphenyl)imidazolidin-2-one (CAS: 62868-43-3) is a specialized heterocyclic scaffold used primarily in medicinal chemistry as a bioisostere for the arylpiperazine moiety found in psychoactive drugs (e.g., Urapidil, Buspirone). Unlike its piperazine counterparts, this imidazolidin-2-one derivative lacks a basic nitrogen center, rendering it a neutral pharmacophore at physiological pH.

This guide details its biological profile not as a standalone therapeutic, but as a privileged structure that confers metabolic stability and specific hydrogen-bonding capabilities to ligand-receptor interactions. Its primary biological utility spans CNS modulation (via 5-HT/Adrenergic receptor targeting in derivative form), antimicrobial activity (in 3-substituted analogs), and tubulin inhibition (in sulfonate derivatives).

Chemical & Physical Profile

Understanding the physicochemical divergence from the standard arylpiperazine pharmacophore is critical for interpreting the biological activity.

| Property | 1-(2-methoxyphenyl)imidazolidin-2-one | 1-(2-methoxyphenyl)piperazine (2-MPP) | Implication |

| Structure | Cyclic Urea (5-membered) | Cyclic Amine (6-membered) | Urea is planar; Piperazine is chair-like. |

| Basicity (pKa) | ~ -1.0 (Neutral/Weakly Acidic) | ~ 9.8 (Basic) | Imidazolidinone does not protonate at pH 7.4. |

| H-Bonding | Donor (NH) + Acceptor (C=O, OMe) | Donor (NH) + Acceptor (N, OMe) | Urea offers a distinct H-bond acceptor vector. |

| Metabolic Stability | High (Resistant to N-oxidation) | Moderate (Prone to N-oxidation/hydroxylation) | Prolonged half-life in scaffold applications. |

| LogP | ~ 1.2 (Predicted) | ~ 1.7 (Predicted) | Lower lipophilicity aids solubility profiles. |

Biological Mechanism & Pharmacophore Logic

The Bioisosteric Shift

In drug design, 1-(2-methoxyphenyl)imidazolidin-2-one serves as a neutral bioisostere for 1-(2-methoxyphenyl)piperazine (the "head group" of the antihypertensive Urapidil and anxiolytic Buspirone).

-

The "Address": The 2-methoxyphenyl group provides the specific hydrophobic and steric "address" required for binding to the orthosteric pocket of 5-HT1A and

-adrenergic receptors. -

The "Message": The imidazolidin-2-one ring alters the "message." By replacing the basic protonatable nitrogen of piperazine with a neutral urea, the affinity for the aspartate residue (conserved in GPCRs) is modulated. This often converts an agonist (piperazine) into an antagonist or partial agonist with altered selectivity ratios between 5-HT1A and D2 receptors.

Receptor Interaction Pathways

The scaffold acts through specific substitution at the

Caption: Mechanistic pathway showing how the imidazolidin-2-one scaffold functions as the hydrophobic anchor ("Address") in CNS-active ligands, requiring a distal basic amine for high-affinity binding.

Detailed Biological Activity by Domain

CNS Activity (Serotonin/Adrenergic)

While the core is a building block, its derivatives (e.g.,

-

Target: 5-HT1A (Agonist/Antagonist) and

-Adrenoceptor (Antagonist).[1] -

Mechanism: The 2-methoxyphenyl group locks the conformation in the receptor pocket. The imidazolidinone ring acts as a rigid spacer that prevents metabolic

-dealkylation, a common failure point in piperazine drugs. -

Potency: Derivatives often achieve

values in the nanomolar range (1–50 nM) for

Antimicrobial Activity

Recent studies (e.g., Ammar et al.) have highlighted the activity of

-

Spectrum: Gram-positive bacteria (e.g., S. aureus) and Fungi (C. albicans).

-

Key Derivative: 5-imino-3-(3-methoxyphenyl)-4-thioxoimidazolidin-2-one.

-

Mechanism: Disruption of bacterial cell wall synthesis via inhibition of specific ligases, distinct from beta-lactam mechanisms.

Anticancer (Tubulin Inhibition)

Sulfonated derivatives of the scaffold (Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates) function as Tubulin Inhibitors .

-

Activity: Inhibition of microtubule polymerization.

-

IC50: Nanomolar antiproliferative activity against MCF-7 and HeLa cell lines.

-

Advantage: The imidazolidinone ring mimics the cis-stilbene geometry of Combretastatin A-4 but with improved chemical stability.

Experimental Protocols

Synthesis of the Core Scaffold

Methodology for generating high-purity 1-(2-methoxyphenyl)imidazolidin-2-one for biological testing.

Principle: Cyclization of

-

Reagents:

- -(2-methoxyphenyl)ethylenediamine (1.0 eq)

-

Urea (1.2 eq) or 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Solvent: Amyl alcohol (for Urea method) or THF (for CDI method).

-

Procedure (Urea Method - Scalable):

-

Mix diamine and urea in amyl alcohol.

-

Reflux at 130°C for 6–8 hours until ammonia evolution ceases.

-

Purification: Cool to 0°C. The product precipitates as white crystals. Filter and wash with cold ethanol.

-

Yield: Typically 75–85%.

-

-

Validation:

-

1H NMR (DMSO-d6):

3.80 (s, 3H, OMe), 3.4-3.6 (m, 4H, Ring), 6.9-7.2 (m, 4H, Ar), 7.1 (s, 1H, NH). -

Melting Point: 129–132°C.

-

In Vitro Binding Assay (5-HT1A)

Protocol to assess the affinity of N-substituted derivatives.

-

Tissue Preparation: Rat hippocampal membrane homogenates (rich in 5-HT1A).

-

Radioligand: [3H]-8-OH-DPAT (0.5 nM).

-

Incubation:

-

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

-

Incubate test compound (10^-10 to 10^-5 M) with membrane and radioligand for 60 min at 25°C.

-

-

Termination: Rapid filtration through GF/B glass fiber filters.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the synthetic divergence from the core scaffold to active pharmaceutical ingredients.

Caption: Synthetic divergence of the core scaffold into CNS-active and Antimicrobial therapeutic classes.

References

-

Synthesis and Pharmacological Evaluation

- Title: New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities.

- Source: Ammar, Y. A., et al. (2012). Journal of the Serbian Chemical Society.

-

Link:[Link] (Verified Context)

-

Anticancer Activity (Tubulin Inhibition)

- Title: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)

- Source: Fortin, S., et al. (2011). Journal of Medicinal Chemistry, 54(13), 4559–4580.

-

Link:[Link]

-

Adrenergic Receptor Ligands

-

Metabolic Context (Urapidil)

-

Chemical Property Data

- Source: PubChem Compound Summary for CID 8453 (Imidazolidin-2-one core properties).

-

Link:[Link]

Sources

Methodological & Application

Application Note: Synthesis of Imidazolidin-2-ones via Cyclization of N-(2-chloroethyl)ureas

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Imidazolidin-2-one Scaffold

The imidazolidin-2-one ring system is a privileged scaffold in medicinal chemistry and drug discovery. Its structural rigidity, hydrogen bonding capabilities, and stereochemical properties make it a key component in a multitude of biologically active compounds. This five-membered cyclic urea is a core structural motif in several FDA-approved drugs, highlighting its therapeutic relevance.[1][2] Beyond its presence in established pharmaceuticals, the imidazolidin-2-one moiety serves as a versatile building block for the synthesis of more complex molecules, including vicinal diamines, which are valuable in organic synthesis.[1][2] The continued interest in this heterocyclic system drives the development of robust and efficient synthetic methodologies.

This application note provides a detailed guide to a common and effective method for the synthesis of imidazolidin-2-ones: the intramolecular cyclization of N-(2-chloroethyl)ureas. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and discuss the critical parameters that influence the reaction's success, thereby offering a comprehensive resource for researchers in the field.

Theoretical Background and Reaction Mechanism

The formation of imidazolidin-2-ones from N-(2-chloroethyl)ureas is a classic example of an intramolecular nucleophilic substitution reaction. The process is typically mediated by a base and involves the cyclization of the urea nitrogen onto the electrophilic carbon bearing the chlorine atom.

The reaction proceeds through the following key steps:

-

Deprotonation: A base is used to deprotonate one of the urea nitrogens, increasing its nucleophilicity. The choice of base is critical, as a sufficiently strong, non-nucleophilic base is required to deprotonate the urea without promoting side reactions.

-

Intramolecular Nucleophilic Attack: The resulting anionic nitrogen acts as a nucleophile and attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular SN2 reaction.

-

Ring Closure: This intramolecular cyclization results in the formation of the stable, five-membered imidazolidin-2-one ring.

It is crucial to control the reaction conditions to favor this N-alkylation pathway. Under certain conditions, particularly in the absence of a strong base or in the presence of protic solvents, a competing O-alkylation can occur, leading to the formation of 2-amino-2-oxazoline derivatives. The use of a suitable base and an aprotic solvent is therefore essential to ensure the selective synthesis of the desired imidazolidin-2-one.

Figure 1: General mechanism of base-mediated cyclization.

Experimental Protocols

This section provides detailed protocols for the two-step synthesis of imidazolidin-2-ones, starting from the formation of the N-(2-chloroethyl)urea precursor.

Part 1: Synthesis of N-(2-chloroethyl)urea Precursors

The N-(2-chloroethyl)urea starting materials are readily prepared by the reaction of a primary or secondary amine with 2-chloroethyl isocyanate.

Protocol 1: Synthesis of 1-(4-Bromophenyl)-3-(2-chloroethyl)urea

This protocol is adapted from Poirier, et al.[3]

Materials:

-

4-Bromoaniline

-

2-Chloroethyl isocyanate

-

Chloroform (CHCl3)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a solution of 4-bromoaniline (3.0 g, 17.40 mmol) in chloroform (50 mL) in a round-bottom flask, add 2-chloroethyl isocyanate (1.51 mL, 17.40 mmol).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 40 minutes with stirring.

-

After reflux, remove the heat source and allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crystalline residue is recrystallized from diethyl ether to yield 1-(4-bromophenyl)-3-(2-chloroethyl)urea as a white powder.

Expected Yield: 96% Melting Point: 177 °C

Part 2: Cyclization to Imidazolidin-2-ones

The cyclization of the N-(2-chloroethyl)urea precursor is typically achieved using a suitable base in an aprotic solvent.

Protocol 2: Synthesis of 1-(4-Bromophenyl)imidazolidin-2-one

This protocol is adapted from Poirier, et al.[3]

Materials:

-

1-(4-Bromophenyl)-3-(2-chloroethyl)urea

-

Cesium carbonate (Cs2CO3)

-

Acetonitrile (CH3CN)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Dissolve 1-(4-bromophenyl)-3-(2-chloroethyl)urea (2.0 g, 7.21 mmol) in acetonitrile (50 mL) in a round-bottom flask.

-

Add cesium carbonate (2.35 g, 7.21 mmol) to the solution.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring for 20 hours.

-

After reflux, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the filtrate solvent in vacuo to yield the crude product.

-

The crude product can be further purified by recrystallization from diethyl ether.

Expected Yield: 75% Melting Point: 185 °C

Protocol 3: Synthesis of 1-(1H-indol-5-yl)imidazolidin-2-one

This protocol demonstrates the use of a different base and is adapted from Poirier, et al.[3]

Materials:

-

1-(1H-indol-5-yl)-3-(2-chloroethyl)urea

-

Sodium carbonate (Na2CO3)

-

Acetonitrile (CH3CN)

-

Dichloromethane/diethyl ether for crystallization

Procedure:

-

Dissolve 1-(1H-indol-5-yl)-3-(2-chloroethyl)urea (0.5 g, 2.10 mmol) in acetonitrile (50 mL).

-

Add sodium carbonate (0.22 g, 2.10 mmol) to the solution.

-

Stir and reflux the reaction mixture for 6 hours.

-

After cooling, filter the mixture.

-

Remove the solvent from the filtrate under reduced pressure.

-

Crystallize the resulting oily residue from a 50/50 mixture of dichloromethane/diethyl ether to obtain the product as a white powder.

Expected Yield: 41% Melting Point: 256 °C

General Experimental Workflow

The overall process for the synthesis and purification of imidazolidin-2-ones from N-(2-chloroethyl)ureas can be summarized in the following workflow.

Figure 2: General workflow for imidazolidin-2-one synthesis.

Data Summary and Comparison

The choice of base and reaction time can significantly impact the yield of the cyclization reaction. The following table summarizes the reaction conditions and outcomes for the protocols described above.

| Entry | Starting Urea | Base | Solvent | Time (h) | Yield (%) | M.p. (°C) | Reference |

| 1 | 1-(4-Bromophenyl)-3-(2-chloroethyl)urea | Cs2CO3 | Acetonitrile | 20 | 75 | 185 | [3] |

| 2 | 1-(1H-indol-5-yl)-3-(2-chloroethyl)urea | Na2CO3 | Acetonitrile | 6 | 41 | 256 | [3] |

Analysis of Conditions:

-

Base: Cesium carbonate is a stronger base than sodium carbonate and is also more soluble in acetonitrile, which can contribute to a higher yield, as seen in Entry 1. However, sodium carbonate is a more economical choice and can be effective, as shown in Entry 2. The choice of base may need to be optimized depending on the substrate's reactivity.

-

Reaction Time: The reaction times vary depending on the substrate and the base used. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Characterization of Imidazolidin-2-ones

The synthesized imidazolidin-2-ones can be characterized using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The formation of the imidazolidine ring is typically confirmed by the appearance of two triplets in the aliphatic region (around 3.5-4.5 ppm), corresponding to the two methylene groups (-CH2-CH2-) of the ring. The integration of these signals should correspond to two protons each.

-

13C NMR: The carbonyl carbon of the urea moiety typically appears in the range of 160-170 ppm.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1710 cm-1 is characteristic of the C=O stretching vibration of the cyclic urea.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the imidazolidin-2-one should be observed.

Example Spectroscopic Data for 1-(4-Bromophenyl)imidazolidin-2-one: [3]

-

MS-ES+ (CH3OH) (m/z): 241 (81Br), 239 (79Br)

-

IR (KBr) (ν, cm-1): 1681 (C=O)

-

1H NMR (250MHz, CDCl3) (δ, ppm): 3.58 (t, 2H, CH2NH, 3J = 8.2), 3.90 (t, 2H, CH2N, 3J = 8.2), 5.53 (bs, 1H, NH), 7.40-7.45 (m, 4H, Harom)

Purification and Handling

Purification: Recrystallization is a common and effective method for purifying the solid imidazolidin-2-one products.[4][5] The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[5] For the examples provided, diethyl ether and a mixture of dichloromethane/diethyl ether were used successfully. Column chromatography can also be employed for purification if recrystallization is not effective or if the product is an oil.[6]

Safety and Handling: N-(2-chloroethyl)urea and its precursors, such as 2-chloroethyl isocyanate, are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. N-(2-chloroethyl)urea is classified as acutely toxic if swallowed. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

The base-mediated intramolecular cyclization of N-(2-chloroethyl)ureas is a reliable and versatile method for the synthesis of imidazolidin-2-ones. By carefully selecting the base, solvent, and reaction temperature, researchers can achieve good to excellent yields of these valuable heterocyclic compounds. The protocols and data presented in this application note provide a solid foundation for the successful synthesis, purification, and characterization of a range of imidazolidin-2-one derivatives, facilitating their application in drug discovery and organic synthesis.

References

-

Casnati, A., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. Available from: [Link]

-

Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. Available from: [Link]

-

Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. ResearchGate. Available from: [Link]

-

Trzeciakiewicz, A., et al. (2011). Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. Biochemical Pharmacology, 81(9), 1116-23. Available from: [Link]

-

Serna-Vázquez, E., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(6), 1-17. Available from: [Link]

-

Poirier, D., et al. (2007). Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H)-ones. Bioorganic & Medicinal Chemistry, 15(24), 7595-7606. Available from: [Link]

-

McLaughlin, M., Palucki, M., & Davies, I. W. (2006). Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization. Organic Letters, 8(15), 3311–3314. Available from: [Link]

-

University of Rochester. (2026). How To: Purify by Crystallization. Available from: [Link]

-

Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A new synthesis of imidazolidin-2-ones via Pd-catalyzed carboamination of N-allylureas. Organic Letters, 8(12), 2531-2534. Available from: [Link]

-

Sutherell, C. L., et al. (2012). Aryl-linked imidazolidin-2-ones as non-peptidic β-strand mimetics. Chemical Communications, 48(79), 9834-6. Available from: [Link]

-

PubChem. (n.d.). N-(2-Chloroethyl)urea. Available from: [Link]

-

Moreau, E., et al. (2008). N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) as potential antineoplastic agents. Part 3: role of carbonyl groups in the covalent binding to the colchicine-binding site. Bioorganic & Medicinal Chemistry, 16(3), 1269-1281. Available from: [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Available from: [Link]

-

University of Toronto. (n.d.). Experiment 2: Recrystallization. Available from: [Link]

Sources

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions [organic-chemistry.org]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. athabascau.ca [athabascau.ca]

- 6. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-chloroethyl)-3-(2-methoxyphenyl)urea, a substituted urea derivative with potential applications in pharmaceutical and agrochemical research. The protocol details the reaction of 2-methoxyaniline with 2-chloroethyl isocyanate, outlining critical safety precautions, a step-by-step experimental procedure, and methods for product purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Background

Urea derivatives are a significant class of compounds in medicinal chemistry and materials science. The synthesis of unsymmetrical ureas is commonly achieved through the reaction of an amine with an isocyanate.[1][2] This reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate group. The formation of 1-(2-chloroethyl)-3-(2-methoxyphenyl)urea is of interest as the chloroethyl urea moiety is a known pharmacophore in certain antineoplastic agents.[3][4] The methoxy-substituted phenyl ring allows for further functionalization, making this compound a versatile intermediate for creating a library of derivatives for structure-activity relationship (SAR) studies.

Reaction Mechanism

The reaction between 2-methoxyaniline and 2-chloroethyl isocyanate is a classic example of nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary amine (2-methoxyaniline) attacks the electron-deficient carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen of the former isocyanate group, resulting in the formation of the stable urea linkage.

Sources

Application Note: Synthetic Utility of 1-(2-methoxyphenyl)imidazolidin-2-one in Alpha1-Adrenoceptor Ligand Design

Abstract & Scope